molecular formula C6H18BF2NSi2 B11894177 N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 2251-46-9

N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B11894177
CAS No.: 2251-46-9
M. Wt: 209.19 g/mol
InChI Key: CSYYOGGATJIZDD-UHFFFAOYSA-N
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Description

N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound of interest in the field of organosilicon chemistryThis compound is particularly noted for its use as a precursor in the preparation of SiB_xC_yN_z films, which are valuable in various high-temperature and high-strength applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves the reaction of bis(trimethylsilyl)amine with a fluoroboryl compound. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The identity of the compound is confirmed through elemental analysis, IR, and 1H NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine are not extensively documented, the compound’s synthesis can be scaled up using standard chemical manufacturing techniques. This includes maintaining precise reaction conditions and utilizing appropriate purification methods to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include trimethylchlorosilane and other silylating agents. These reactions are often carried out under anhydrous conditions to prevent hydrolysis of the sensitive silicon-boron bonds .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can yield various organosilicon compounds with modified functional groups .

Mechanism of Action

The mechanism by which N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silicon and boron atoms with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of high-strength and thermally stable materials. The molecular targets and pathways involved in these reactions are primarily related to the formation of SiB_xC_yN_z networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both boron and silicon atoms, which imparts distinct properties such as high thermal stability and the ability to form robust ceramic materials. This sets it apart from other silylating agents that do not contain boron .

Properties

CAS No.

2251-46-9

Molecular Formula

C6H18BF2NSi2

Molecular Weight

209.19 g/mol

IUPAC Name

[[difluoroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane

InChI

InChI=1S/C6H18BF2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3

InChI Key

CSYYOGGATJIZDD-UHFFFAOYSA-N

Canonical SMILES

B(N([Si](C)(C)C)[Si](C)(C)C)(F)F

Origin of Product

United States

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